molecular formula C6H9NS2 B14127945 2-Iminocyclopentane-1-carbodithioic acid CAS No. 18521-91-0

2-Iminocyclopentane-1-carbodithioic acid

Cat. No.: B14127945
CAS No.: 18521-91-0
M. Wt: 159.3 g/mol
InChI Key: KBOUOHVVKMGRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iminocyclopentane-1-carbodithioic acid is an organic compound with the molecular formula C₆H₉NS₂ It is known for its unique structure, which includes a cyclopentane ring bonded to an iminocarbodithioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iminocyclopentane-1-carbodithioic acid typically involves the reaction of cyclopentanone with carbon disulfide and ammonia. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product . The general reaction conditions include:

    Reactants: Cyclopentanone, carbon disulfide, ammonia

    Solvent: Typically an organic solvent like ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Iminocyclopentane-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can yield thiols or amines.

    Substitution: The iminocarbodithioic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Disulfides, sulfoxides

    Reduction Products: Thiols, amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

2-Iminocyclopentane-1-carbodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iminocyclopentane-1-carbodithioic acid involves its interaction with metal ions and biological molecules. The compound acts as a bidentate ligand, coordinating through its sulfur and nitrogen atoms. This coordination can influence the activity of metal-containing enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iminocyclopentane-1-carbodithioic acid is unique due to its specific combination of a cyclopentane ring and an iminocarbodithioic acid group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

18521-91-0

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

2-iminocyclopentane-1-carbodithioic acid

InChI

InChI=1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h4,7H,1-3H2,(H,8,9)

InChI Key

KBOUOHVVKMGRTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=N)C1)C(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.